molecular formula C44H46CaN4O18 B108173 Oxytetracycline hemicalcium salt CAS No. 15251-48-6

Oxytetracycline hemicalcium salt

Cat. No.: B108173
CAS No.: 15251-48-6
M. Wt: 958.9 g/mol
InChI Key: VANYVCHXDYVKSI-UHFFFAOYSA-L
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Description

Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .

Mechanism of Action

Target of Action

Oxytetracycline hemicalcium salt, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Oxytetracycline inhibits bacterial growth by inhibiting translation , a process critical for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts protein synthesis, leading to bacterial cell death . The binding is reversible in nature .

Biochemical Pathways

Oxytetracycline affects several biochemical pathways. It induces the glutathione pathway of detoxification in gills, involving glutathione S-transferases (GSTs) . It also interferes with the mechanism of neurotransmission , causing physiological and biochemical disturbances . Moreover, it impacts the energetic metabolism , as indicated by alterations in lactate dehydrogenase (LDH) activity .

Pharmacokinetics

Oxytetracycline, belonging to the oldest group of tetracyclines, is characterized by poor absorption after food . It is less lipophilic than newer drugs, which may affect its tissue distribution

Result of Action

The primary result of oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it causes bacterial cell death . This makes it effective against a variety of Gram-positive and Gram-negative microorganisms, including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytetracycline. For instance, it has been detected in different aquatic environments due to its use in aquaculture . At low, environmentally realistic levels, oxytetracycline can have toxic effects on non-target aquatic organisms

Biochemical Analysis

Biochemical Properties

Oxytetracycline hemicalcium salt plays a significant role in biochemical reactions. It inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is crucial for its antimicrobial activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which results in cell death . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The concentration of oxytetracycline in the soil decreased significantly during 30 days of incubation . This suggests that the product’s stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In large animals, daily injections of standard dosages are usually sufficient to maintain effective inhibitory concentrations . High doses may lead to toxic or adverse effects, emphasizing the importance of appropriate dosage determination.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to affect purine synthesis and ribosome structure and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily pass through a cell membrane and passively diffuse through channels in the bacterial membrane . This property influences its localization and accumulation within cells.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the ribosomes where it interferes with protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a fermentation process involving the actinomycete Streptomyces rimosus. The process includes the following steps:

Industrial Production Methods: In industrial settings, oxytetracycline hydrochloride is produced by dissolving anhydrous calcium chloride in methanol, adding diatomaceous earth for filtration, and then adding high-purity hydrochloric acid. The oxytetracycline dihydrate is then added, followed by further addition of hydrochloric acid for cooling crystallization. The resulting crystals are centrifuged, leached with methanol, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxytetracycline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens .

Properties

CAS No.

15251-48-6

Molecular Formula

C44H46CaN4O18

Molecular Weight

958.9 g/mol

IUPAC Name

calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2

InChI Key

VANYVCHXDYVKSI-UHFFFAOYSA-L

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O

SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

density

1.634 at 20 °C

melting_point

184.5 °C

physical_description

Light yellow to tan solid;  [HSDB] Pale yellow to tan crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

2058-46-0 (mono-hydrochloride)
6153-64-6 (di-hydrate)
6153-65-7 (di-hydrochloride salt, di-hydrate)
64038-91-1 (sulfate (2:1))
69766-62-7 (hydrochloride salt)
7179-50-2 (calcium (1:1) salt)

solubility

47 [ug/mL] (The mean of the results at pH 7.4)
For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page.
SLIGHTLY SOL IN ALCOHOL
In water, 3.13X10+2 mg/L at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxytetracycline hemicalcium salt
Reactant of Route 2
Oxytetracycline hemicalcium salt
Reactant of Route 3
Oxytetracycline hemicalcium salt
Reactant of Route 4
Oxytetracycline hemicalcium salt
Reactant of Route 5
Oxytetracycline hemicalcium salt
Reactant of Route 6
Oxytetracycline hemicalcium salt

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